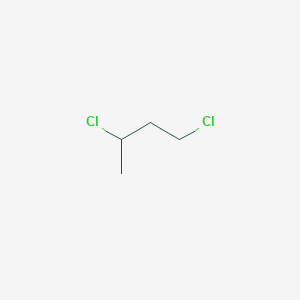

1,3-Dichlorobutane

Descripción

Historical Perspectives in Chlorinated Hydrocarbon Chemistry

The field of chlorinated hydrocarbon chemistry, to which 1,3-dichorobutane belongs, has a rich and transformative history. The journey began in the 19th century with foundational discoveries, such as the synthesis of monochloromethane in 1835 by Jean-Baptiste Dumas and Eugène-Melchior Péligot. chemistry-chemists.com This era was characterized by the initial exploration of reactions between chlorine and hydrocarbons, leading to the identification of key compounds like chloroform and carbon tetrachloride, which would later become industrial staples. chemistry-chemists.combritannica.com

The industrial and commercial significance of chlorinated hydrocarbons surged in the early to mid-20th century. A pivotal moment was the discovery of the insecticidal properties of DDT (dichlorodiphenyltrichloroethane) in 1939, which led to its widespread use in agriculture and disease control during and after World War II. britannica.comtaylorandfrancis.com This event catalyzed the development of a vast array of other chlorinated pesticides, including lindane, aldrin, and dieldrin. britannica.comtaylorandfrancis.com Simultaneously, the development of stable, non-flammable, and low-toxicity chlorofluorocarbons (CFCs), such as dichlorodifluoromethane (Freon 12), revolutionized the refrigeration and aerosol industries in the 1930s. britannica.com

These compounds found broad application not only as intermediates in chemical synthesis but also as effective solvents. chemistry-chemists.com However, by the mid-1970s, growing awareness of their persistence and bioaccumulation led to regulations curtailing or banning the production and use of many chlorinated hydrocarbons, such as PCBs and DDT, in developed nations. researchgate.netfao.org This regulatory shift spurred further research into the environmental behavior of these compounds and the development of less persistent alternatives. fao.org

Contemporary Significance of 1,3-Dichlorobutane in Chemical Science

This compound (C₄H₈Cl₂) is a chlorinated hydrocarbon that serves as a notable compound in modern chemical research and synthesis. cymitquimica.com It is a colorless liquid characterized by a four-carbon chain with chlorine atoms attached to the first and third carbon atoms. cymitquimica.com This specific arrangement of chlorine atoms enhances the molecule's reactivity, making it a versatile intermediate for creating more complex molecules. solubilityofthings.com

In contemporary organic synthesis, this compound is primarily utilized as a building block or intermediate. cymitquimica.comsolubilityofthings.comontosight.ai Its structure allows it to undergo various chemical reactions, including nucleophilic substitutions and elimination reactions. solubilityofthings.com Researchers have employed this compound in the synthesis of a range of organic compounds, including those with applications in pharmaceuticals and agrochemicals. solubilityofthings.comontosight.ai For instance, it is used as a precursor in the microwave-assisted synthesis of nitrogen-containing heterocyclic compounds like pyrazoles, pyrazolidines, and phthalazine derivatives, which are important structural motifs in medicinal chemistry. pharmaffiliates.combocsci.com

The compound's utility also extends to its role as a solvent in laboratory settings, particularly for reactions involving nonpolar substances. solubilityofthings.com While historical methods for synthesizing this compound, such as the chlorination of 1-chlorobutane or 2-chlorobutane, were often inefficient, newer methods have been developed. google.com A significant process involves the ring-opening of tetrahydrofuran using carbonyl chloride and hydrogen chloride, which can produce substantial yields of this compound. google.com

The study of this compound's conformational analysis through gas-phase electron diffraction has provided detailed insights into its molecular structure and the distribution of its various conformers. researchgate.net This fundamental research is crucial for understanding the compound's reactivity and physical properties.

Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₈Cl₂ nih.gov |

| Molecular Weight | 127.01 g/mol nih.gov |

| CAS Number | 1190-22-3 nih.gov |

| Appearance | Colorless liquid cymitquimica.comnih.gov |

| Boiling Point | 134 °C tcichemicals.comchemicalbook.com |

| Density | 1.115 g/mL at 25 °C bocsci.comchemicalbook.com |

| Solubility | Limited solubility in water; soluble in organic solvents. cymitquimica.comontosight.ai |

| Refractive Index | 1.4431 (at 20°C) chemicalbook.comechemi.com |

Propiedades

IUPAC Name |

1,3-dichlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c1-4(6)2-3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGVARBIQGHVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870855 | |

| Record name | Butane, 1,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Dichlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1190-22-3 | |

| Record name | 1,3-Dichlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 1,3-dichlorobutane

Industrial Production Routes

The industrial synthesis of 1,3-dichlorobutane is centered on efficiency, yield, and the economic viability of starting materials. Two primary routes have been established for its large-scale production.

The chlorination of n-butane is a classic example of a free-radical halogenation reaction. This process typically involves reacting butane with chlorine gas in the presence of ultraviolet (UV) light or heat, which initiates the formation of chlorine radicals (Cl•). aklectures.comlibretexts.org The reaction proceeds via a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orgdoubtnut.com

Initiation: Homolytic cleavage of the chlorine molecule (Cl₂) by energy input (light or heat) produces two chlorine radicals. aklectures.comdoubtnut.com

Propagation: A chlorine radical abstracts a hydrogen atom from a butane molecule, forming an alkyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with another Cl₂ molecule to form a chlorobutane isomer and a new chlorine radical, which continues the chain. doubtnut.comlibretexts.org

Termination: The reaction ceases when two radicals combine. doubtnut.com

While this method can produce dichlorobutanes through further chlorination of monochlorobutane intermediates, it is not highly selective for this compound. The initial chlorination of n-butane yields a mixture of 1-chlorobutane and 2-chlorobutane. aklectures.comlibretexts.org Subsequent chlorination of this mixture results in a complex array of dichlorobutane isomers, including 1,1-, 1,2-, 1,3-, 1,4-, 2,2-, and 2,3-dichlorobutane. upenn.edu

The distribution of these isomers is governed by both statistical probability (the number of each type of hydrogen atom) and the inherent reactivity of the C-H bonds. quora.comlibretexts.org Secondary hydrogens are abstracted more readily than primary hydrogens because the resulting secondary radical is more stable. doubtnut.comlibretexts.org This lack of high regioselectivity makes separation and purification difficult, rendering it a less direct, though feasible, industrial pathway for producing a single, pure isomer like this compound. google.com

A more direct and surprisingly selective industrial method for synthesizing this compound involves the ring-opening of tetrahydrofuran (THF). A patented process describes the reaction of tetrahydrofuran with carbonyl chloride (phosgene, COCl₂) in the presence of hydrogen chloride (HCl). google.com

This reaction is notable because prior art suggested that ring-opening reactions of THF with various chlorinating agents (such as HCl, thionyl chloride, or phosphorus oxychloride) typically yield the 1,4-dichlorobutane isomer exclusively. google.com However, it was discovered that when THF is reacted with carbonyl chloride and a catalytic amount of HCl under superatmospheric pressure and at temperatures between 50°C and 150°C, this compound is produced in substantial yields. google.com The process is carried out under substantially anhydrous conditions. This novel reaction provides a preferential route to the 1,3-isomer, bypassing the isomer separation challenges associated with alkane chlorination. google.com

Chlorination of Butane: Mechanistic and Regioselective Considerations

Laboratory-Scale Synthetic Approaches

In a laboratory setting, the synthesis of this compound is often approached through reactions that offer greater control and predictability, typically for research or as a building block for more complex molecules. bocsci.comchemicalbook.com

A common laboratory method for preparing this compound is the free-radical chlorination of 1-chlorobutane. upenn.edu This reaction is typically performed using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, which is a liquid and easier to handle than chlorine gas. youtube.com The reaction is started with a radical initiator.

The distribution of dichlorobutane isomers from the chlorination of 1-chlorobutane is not statistical; it is dictated by the stability of the intermediate radicals formed during the propagation step. upenn.edu The pre-existing chlorine atom on the 1-chlorobutane chain exerts a strong electron-withdrawing inductive effect. This effect deactivates the nearby C-H bonds, particularly at the C-1 and C-2 positions, by increasing their bond strength and making hydrogen abstraction more difficult. upenn.edugoogle.com

Consequently, the chlorine radical preferentially abstracts a hydrogen atom from the carbon furthest from the initial chlorine atom. The hydrogens on the C-3 position are the most reactive, as they are secondary and less influenced by the inductive effect than the C-2 hydrogens. upenn.edu Abstraction at C-3 leads to the formation of a more stable secondary radical, resulting in this compound as the major product. upenn.eduupenn.eduupenn.edu The hydrogens at C-4 are primary, and while further away, lead to a less stable primary radical. The C-1 hydrogens are the least reactive due to the strong deactivating effect of the chlorine atom on the same carbon. upenn.edu

Experimental data from gas chromatography analysis confirms this distribution.

| Product | Reported Percentage in Mixture |

|---|---|

| This compound | ~48% |

| 1,2-Dichlorobutane | ~24% |

| 1,4-Dichlorobutane | ~22% |

| 1,1-Dichlorobutane | ~6% |

Data sourced from student laboratory experiments analyzing product mixtures via gas chromatography. upenn.edu

This leads to a clear order of reactivity for the hydrogens in 1-chlorobutane: C-3 > C-2 > C-4 > C-1. upenn.edu

| Hydrogen Position | Radical Type | Relative Reactivity (Normalized to C-4) |

|---|---|---|

| C-1 (Primary) | Primary | 0.4 |

| C-2 (Secondary) | Secondary | 1.6 |

| C-3 (Secondary) | Secondary | 3.0 |

| C-4 (Primary) | Primary | 1.0 |

Relative reactivity calculated from product distribution data. upenn.edu

The initiation of the radical chain is a critical step that requires an input of energy, either through heat or ultraviolet light. upenn.edu In the laboratory, chemical initiators are frequently used because they generate radicals under milder and more controlled conditions. upenn.edu A common initiator for the chlorination of 1-chlorobutane with sulfuryl chloride is 2,2'-azobis(2-methylpropionitrile) (AIBN) or a similar azo compound like 2,2'-azobis(cyclohexanenitrile) (ABCN). bc.eduupenn.edu

Upon gentle heating, these initiators decompose, breaking a weak bond to form stable nitrogen gas and two cyanopropyl radicals. youtube.combc.edu These radicals are not the primary chain-carrying species but act to start the process. A cyanopropyl radical reacts with a molecule of sulfuryl chloride (SO₂Cl₂) to generate a chlorine radical (Cl•) and sulfur dioxide, which then propagates the chain reaction by abstracting a hydrogen from 1-chlorobutane. youtube.combc.edu The amount of initiator used is catalytic and can be adjusted to control the rate of the reaction. youtube.com Using a chemical initiator allows the reaction to proceed at a steady, controlled rate, which is essential for optimizing the yield and preventing runaway reactions. upenn.edu

Radical Stability and Isomer Distribution

Other Synthetic Pathways to this compound and its Analogs

Beyond classical methods, alternative synthetic routes to this compound and its analogs have been explored, often aiming for improved yields or unique starting materials. One notable method involves the ring-opening of tetrahydrofuran (THF). A process patented by Christie and Pavlath detailed the synthesis of this compound by reacting tetrahydrofuran with carbonyl chloride (phosgene) in the presence of hydrogen chloride. brainly.comrsc.org This reaction is conducted under superatmospheric pressure at elevated temperatures, typically around 100°C. rsc.org

A key finding of this method is that it produces a mixture of this compound and 1,4-dichlorobutane. brainly.comrsc.org The presence of hydrogen chloride is crucial; in its absence, no dichlorobutanes are formed. brainly.com The reaction surprisingly favors the formation of the 1,3-isomer over the 1,4-isomer, which is exclusively produced in other THF ring-opening reactions using reagents like thionyl chloride or phosphorus oxychloride with Lewis acid catalysts. brainly.com The ratio of the isomers can be influenced by the reaction conditions. For instance, one reported experiment yielded 65.6% this compound and 34.3% 1,4-dichlorobutane. rsc.org The two products can then be separated by fractional distillation due to their different boiling points (134°C for this compound vs. 155°C for 1,4-dichlorobutane). rsc.org

This synthetic approach can also be adapted to produce analogs. For example, the preparation of 1,3-dibromobutane can be achieved in a similar manner by using carbonyl bromide and hydrogen bromide to open the tetrahydrofuran ring. brainly.com

Table 1: THF Ring-Opening Reaction for Dichlorobutane Synthesis

| Reactants | Catalyst/Co-reagent | Temperature | Pressure | Products | Reported Yield Ratio |

|---|---|---|---|---|---|

| Tetrahydrofuran, Carbonyl Chloride | Hydrogen Chloride | ~100°C | Superatmospheric | This compound, 1,4-Dichlorobutane | ~2:1 (1,3- vs 1,4-) |

Stereoselective Synthesis of this compound Isomers

This compound possesses a chiral center at the C-3 position, meaning it can exist as a pair of enantiomers, (R)-1,3-dichlorobutane and (S)-1,3-dichlorobutane. The development of synthetic methods that can selectively produce a specific stereoisomer is a significant goal in modern chemistry, particularly for creating building blocks for pharmaceuticals and other complex molecules. Such methods are categorized as either diastereoselective or enantioselective.

Strategies for Diastereoselective Control

Diastereoselective synthesis aims to produce one diastereomer in preference to others when a molecule has two or more chiral centers. While this compound itself only has one stereocenter, diastereoselective strategies become relevant when it is synthesized from precursors that already contain a stereocenter, influencing the creation of the second chiral site.

A plausible strategy for the stereocontrolled synthesis of a dichlorinated butane derivative involves the stereoselective halogenation of a chiral alcohol precursor. For example, the conversion of a specific diastereomer of a butanediol or a chlorobutanol could yield a specific diastereomer of a dichlorobutane. Research into the stereospecific halogenation of alcohols has shown that the choice of reagents and reaction conditions can control the stereochemical outcome. nih.gov For instance, methods have been developed for the direct transformation of alcohols to alkyl chlorides and bromides with control over the resulting stereochemistry. nih.gov In contrast, methods like radical halogenation are typically not stereoselective, as the radical intermediates formed are often planar and can be attacked from either side, leading to a mixture of stereoisomers. brainly.com

A hypothetical diastereoselective synthesis could start from a chiral precursor like 3-phenyl-2-butanol, where different halogenation conditions can lead to different diastereomeric products. researchgate.net Applying such principles to a suitable chiral butanol derivative would be a key strategy for controlling the diastereomeric outcome of a dichlorinated product.

Iii. Mechanistic Investigations of 1,3-dichlorobutane Reactivity

Nucleophilic Substitution Reactions

1,3-Dichlorobutane is an alkyl halide that possesses two chlorine atoms, which serve as leaving groups in nucleophilic substitution reactions. solubilityofthings.com Its structure is unique in that it contains both a primary (at C1) and a secondary (at C3) carbon-chlorine bond. This duality makes it a versatile substrate for mechanistic studies, as the reaction pathway can differ at each site. edscl.ingacbe.ac.in Such substrates, which can be attacked at two or more positions, are sometimes referred to as ambident substrates. edscl.ingacbe.ac.in The presence of two reactive centers allows for a variety of substitution patterns depending on the reaction conditions and the nature of the attacking nucleophile. solubilityofthings.com

Nucleophilic substitution reactions on this compound can proceed via two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. savemyexams.com The preferred mechanism is largely dictated by the substitution of the carbon atom bearing the leaving group. pressbooks.pub

SN2 (Substitution Nucleophilic Bimolecular): This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comutexas.edu The reaction rate is dependent on the concentration of both the substrate and the nucleophile. byjus.comlibretexts.org Due to steric considerations, the SN2 mechanism is favored at less hindered carbon atoms. byjus.com Therefore, the primary chloride at the C1 position of this compound predominantly reacts via the SN2 pathway. pressbooks.pubresearchgate.net

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the carbon-halogen bond to form a carbocation intermediate. savemyexams.combyjus.com The second step is the rapid attack of the nucleophile on this carbocation. byjus.com The rate of an SN1 reaction depends only on the concentration of the substrate. gacbe.ac.inlibretexts.org This pathway is favored for substrates that can form stable carbocations, such as tertiary and, under certain conditions, secondary alkyl halides. pressbooks.pubbyjus.com Consequently, the secondary chloride at the C3 position of this compound can react through an SN1 mechanism, particularly with weak nucleophiles and in polar protic solvents. pressbooks.publibretexts.org

The following table provides a comparison of the key features of the SN1 and SN2 reaction pathways.

| Feature | SN1 Reaction | SN2 Reaction |

| Rate Law | Rate = k[Substrate] (First-order) | Rate = k[Substrate][Nucleophile] (Second-order) |

| Mechanism | Two steps, with a carbocation intermediate | One concerted step |

| Substrate Preference | 3° > 2° > 1° | Methyl > 1° > 2° > 3° |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization at the reaction center | Inversion of configuration at the reaction center |

| Data sourced from pressbooks.pubbyjus.comlibretexts.orglibretexts.org |

The kinetics of substitution on this compound are directly tied to the reaction mechanism at play. A reaction at the C1 position would exhibit second-order kinetics, characteristic of an SN2 process. byjus.com For the C3 position, the kinetics could be either first-order (SN1) or second-order (SN2), depending on the specific reaction conditions employed. gacbe.ac.inbyjus.com

The choice of solvent has a profound impact on the reaction rate and the preferred mechanistic pathway. wikipedia.org

Polar Protic Solvents: Solvents like water and alcohols possess O-H or N-H bonds and can form hydrogen bonds. libretexts.org These solvents are highly effective at stabilizing both the leaving group anion and the carbocation intermediate formed during the SN1 pathway through solvation. masterorganicchemistry.comlibretexts.org This stabilization lowers the activation energy for the rate-determining ionization step, thus promoting the SN1 mechanism at the secondary C3 carbon. libretexts.org

Polar Aprotic Solvents: Solvents such as acetone or dimethyl sulfoxide (DMSO) have dipoles but lack the ability to donate hydrogen bonds. libretexts.org In SN2 reactions, these solvents can solvate the accompanying cation of a nucleophilic salt but leave the nucleophile anion relatively unsolvated and "free," enhancing its reactivity. libretexts.orgwikipedia.org Therefore, polar aprotic solvents are ideal for promoting SN2 reactions at both the primary C1 and secondary C3 positions of this compound. libretexts.org In a study comparing reactivities, the greater SN2 reactivity of a primary chloride over a secondary chloride was demonstrated in a bromide-chloride exchange involving this compound. researchgate.net

| Solvent Type | Effect on SN1 | Effect on SN2 | Example Solvents |

| Polar Protic | Accelerates rate by stabilizing carbocation intermediate and leaving group. | Can slow rate by solvating and hindering the nucleophile. | Water (H₂O), Ethanol (CH₃CH₂OH) |

| Polar Aprotic | Does not effectively stabilize carbocation; disfavored. | Accelerates rate by leaving the nucleophile more reactive. | Acetone (CH₃COCH₃), Dimethyl Sulfoxide (DMSO) |

| Non-Polar | Very slow or no reaction due to inability to stabilize intermediates. | Very slow or no reaction as ionic nucleophiles often have poor solubility. | Hexane, Benzene |

| Data sourced from masterorganicchemistry.comlibretexts.orgwikipedia.org |

The C3 carbon of this compound is a stereocenter, meaning that nucleophilic substitution at this position has significant stereochemical consequences. The C1 carbon is achiral, so substitution there does not result in stereoisomers.

Inversion of Configuration (SN2): The SN2 mechanism proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. ochemtutor.comgscbhopal.in This leads to a predictable and complete inversion of the stereochemical configuration at the reaction center, often likened to an umbrella flipping inside out in the wind. libretexts.orgdalalinstitute.com If a reaction at the C3 position of an enantiomerically pure sample of this compound proceeds by an SN2 pathway, the product will have the opposite configuration (e.g., R becomes S). gscbhopal.in

Racemization (SN1): The SN1 reaction involves the formation of a planar, sp²-hybridized carbocation intermediate. byjus.comlibretexts.org This flat intermediate can be attacked by the nucleophile from either the top or bottom face with nearly equal probability. libretexts.org This results in the formation of a nearly 50:50 mixture of enantiomers (a racemic mixture), a process known as racemization. dalalinstitute.com In practice, complete racemization is rare, and a slight excess of the inversion product is often observed. libretexts.org This is attributed to the departing leaving group temporarily "shielding" the front face of the newly formed carbocation, creating a slight preference for attack from the back side. libretexts.org

In the context of this compound, the chlorine atom at one position could potentially act as an internal nucleophile to assist the departure of the other chlorine atom. For instance, the chlorine at C3 could theoretically assist in the displacement of the chlorine at C1. This would involve the formation of a cyclic chloronium ion intermediate. While halogens can act as neighboring groups, the effectiveness depends on the specific molecular geometry and reaction conditions. edscl.indalalinstitute.com The formation of a four-membered ring in this case might be less favorable than other NGP cyclizations. More commonly, NGP is observed when a derivative of this compound is used, where one chlorine has been replaced by a more effective neighboring group like a hydroxyl or carboxylate group. edscl.indalalinstitute.com

Hydroxide (OH⁻) is a strong, oxygen-based nucleophile. savemyexams.com Strong nucleophiles generally favor the SN2 pathway over the SN1 pathway. gacbe.ac.in When this compound reacts with an aqueous solution of a hydroxide salt like sodium hydroxide, a diol (1,3-butanediol) is formed via nucleophilic substitution. youtube.com

The reaction is expected to proceed as follows:

At the primary C1 position, the reaction will be a classic SN2 displacement.

At the secondary C3 position, the strong nucleophilicity of the hydroxide ion also strongly favors the SN2 mechanism over the SN1 alternative. gacbe.ac.in This would result in the inversion of stereochemistry at the C3 center.

In contrast, if water is used as the nucleophile (a weak, neutral nucleophile), the reaction is termed a solvolysis. libretexts.org Under these conditions, the SN1 mechanism would be more likely at the secondary C3 position, leading to a racemic mixture of the resulting alcohol, while the primary C1 position would react much more slowly, if at all. byjus.comlibretexts.org The choice between a strong nucleophile like hydroxide and a weak one like water can thus be used to control the reaction mechanism. gacbe.ac.in

Reactivity with Diverse Nucleophiles

Nitrogen-Based Nucleophiles (e.g., Amines)

The reaction of this compound with nitrogen-based nucleophiles, such as primary amines and hydrazines, serves as a method for synthesizing nitrogen-containing heterocyclic compounds. bocsci.com These reactions, often facilitated by microwave assistance, involve the nucleophilic displacement of the chlorine atoms. bocsci.com For instance, this compound can be used to prepare azacycloalkanes, isoindoles, pyrazoles, pyrazolidines, and phthalazine derivatives through aqueous N-heterocyclizations. bocsci.com The mechanism of these reactions generally follows a nucleophilic substitution pathway, where the amine's lone pair of electrons attacks the electrophilic carbon atom bonded to a chlorine atom, leading to the formation of a C-N bond and the expulsion of a chloride ion. The specific products formed can vary depending on the structure of the amine nucleophile. rsc.org

The versatility of nucleophilic substitution reactions with this compound extends to its use as a building block in the synthesis of various organic compounds. bocsci.com The reactivity of the chlorine atoms allows for their replacement by a range of functional groups.

Elimination Reactions

This compound can undergo elimination reactions, specifically dehydrohalogenation, to yield butadiene derivatives. This process is typically promoted by the use of strong bases.

E1 and E2 Mechanisms

Elimination reactions of alkyl halides like this compound can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. libretexts.orglibretexts.org

E1 Mechanism: This two-step mechanism involves the initial slow step of the leaving group departing to form a carbocation intermediate. iitk.ac.inmgscience.ac.in This is followed by a rapid deprotonation by a weak base to form the alkene. iitk.ac.inyoutube.com The rate of the E1 reaction is dependent only on the concentration of the alkyl halide. iitk.ac.inyoutube.com Polar protic solvents favor the E1 pathway by stabilizing the carbocation intermediate. libretexts.orglibretexts.org

E2 Mechanism: This is a one-step, or concerted, reaction where a strong base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, while the leaving group departs simultaneously to form a double bond. mgscience.ac.insaskoer.ca The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base. youtube.com

The choice between the E1 and E2 pathways is influenced by several factors, including the strength of the base, the solvent, and the structure of the alkyl halide. libretexts.orglibretexts.org Strong bases favor the E2 mechanism, while weak bases and polar protic solvents favor the E1 mechanism. libretexts.orglibretexts.org For secondary halides like this compound, both mechanisms are possible, and the reaction conditions will dictate the predominant pathway.

Regioselectivity in Alkene Formation

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. The regiochemical outcome of the dehydrohalogenation of this compound is generally governed by Zaitsev's rule. libretexts.org This rule states that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. saskoer.calibretexts.org

In the case of this compound, elimination of HCl can lead to the formation of different butene isomers. According to Zaitsev's rule, the predominant product would be the more substituted alkene. However, the use of a sterically bulky base can lead to the formation of the less substituted alkene, known as the Hofmann product, due to steric hindrance. saskoer.ca

Formation of Butadiene Derivatives

Dehydrohalogenation of this compound can lead to the formation of butadiene derivatives. Specifically, thermal dehydrochlorination of this compound under anhydrous conditions at high temperatures (450 to 600 °C) in the absence of a catalyst can produce 1,3-butadiene as the primary di-olefin product. google.com This process involves the elimination of two molecules of hydrogen chloride.

Dehydrohalogenation Studies

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate. pearson.com This reaction is a common method for the synthesis of alkenes and is typically carried out in the presence of a base. mgscience.ac.ingcrjy.ac.in In the context of this compound, dehydrohalogenation leads to the formation of unsaturated products. The reaction can be influenced by the reaction conditions, such as the choice of base and solvent, which can affect the mechanism (E1 vs. E2) and the regioselectivity of the resulting alkene. libretexts.orglibretexts.org

Radical Reactions of this compound

The synthesis of this compound can be achieved through the radical chlorination of 1-chlorobutane. upenn.edu This reaction, often initiated by compounds like 2,2'-azobis(cyclohexanenitrile) (ABCN) or azobisisobutyronitrile (AIBN) in the presence of sulfuryl chloride (SO₂Cl₂), proceeds via a free-radical chain mechanism. upenn.edubartleby.com This process yields a mixture of dichlorobutane isomers, with this compound often being a major product due to the relative stability of the secondary radical intermediate formed at the C-3 position. upenn.edubartleby.com

The mechanism involves three key stages:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN) generates free radicals. These radicals then react with sulfuryl chloride to produce a chlorine radical. upenn.edu

Propagation: The chlorine radical abstracts a hydrogen atom from the 1-chlorobutane molecule, forming an alkyl radical. upenn.edu This radical then reacts with sulfuryl chloride to yield the dichlorobutane product and another chlorine radical, which continues the chain. upenn.edu The formation of the this compound isomer results from the abstraction of a hydrogen atom from the third carbon of 1-chlorobutane. bartleby.com

Termination: The reaction is concluded when two radicals combine. google.com

Studies have shown that the secondary hydrogens on the third carbon of 1-chlorobutane are significantly more reactive towards radical abstraction than the primary hydrogens on the fourth carbon. upenn.edu This increased reactivity at the C-3 position contributes to the higher yield of this compound compared to some other isomers. bartleby.com

Further research has explored the radical reactions of this compound itself. For example, in the photochlorination of methylcyclopropane, this compound can be formed as a product through a radical mechanism. psu.edu

Homolytic Cleavage and Radical Intermediate Formation

Homolytic cleavage, the process where a covalent bond breaks and each fragment retains one of the originally bonded electrons, is a key initiation step in the radical reactions of this compound. egrassbcollege.ac.in This process typically requires an input of energy, such as heat or ultraviolet light, and leads to the formation of highly reactive radical intermediates. egrassbcollege.ac.in

In the context of forming this compound via free-radical chlorination of 1-chlorobutane, the reaction is initiated by the homolytic cleavage of an initiator molecule, such as 2,2'-azobis(cyclohexanenitrile) (ABCN) or AIBN (azobisisobutyronitrile). upenn.eduupenn.edu The resulting radicals then abstract a chlorine atom from a chlorine source like sulfuryl chloride (SO₂Cl₂), generating a chlorine radical (Cl•). upenn.eduupenn.edu

This chlorine radical is the key species that propagates the chain reaction. It can abstract a hydrogen atom from a 1-chlorobutane molecule, leading to the formation of a hydrogen chloride (HCl) molecule and a chlorobutyl radical. bc.edu The position of hydrogen abstraction determines the resulting dichlorobutane isomer.

The formation of this compound specifically proceeds through the abstraction of a hydrogen atom from the third carbon (C-3) of 1-chlorobutane. upenn.eduupenn.edu This creates a secondary radical at the C-3 position. The stability of the radical intermediate is a crucial factor influencing the product distribution in radical chlorination. upenn.edu The general order of stability for carbon free radicals is tertiary > secondary > primary > methyl. libretexts.org The radical formed at the C-3 position is a secondary radical, which is more stable than the primary radicals that would be formed by hydrogen abstraction at C-1 or C-4. libretexts.orgbartleby.com

The higher relative reactivity of the hydrogens on the third carbon is a primary reason for the significant yield of this compound in these reactions. upenn.edubartleby.com Experimental data from the free-radical chlorination of 1-chlorobutane shows that this compound is often the most abundant product, with yields reported in the range of 46–48.7%. This preference is attributed to a combination of the statistical probability of abstraction (there are two hydrogens on C-3) and the inherent stability of the resulting secondary radical. upenn.eduupenn.edu

The propagation cycle is completed when the newly formed 1-chloro-3-butyl radical reacts with another molecule of the chlorine source (e.g., SO₂Cl₂) to form this compound and a new chlorine radical, which can then continue the chain reaction. upenn.edubc.edu

Table 1: Dichlorobutane Isomer Distribution from Radical Chlorination of 1-Chlorobutane

| Isomer | Position of Chlorination | Type of Radical Intermediate | Relative Yield |

| 1,1-Dichlorobutane | C-1 | Primary | Low |

| 1,2-Dichlorobutane | C-2 | Secondary | Moderate |

| This compound | C-3 | Secondary | High (Favored) |

| 1,4-Dichlorobutane | C-4 | Primary | Low |

This table is illustrative and based on the general findings that this compound is the major product due to the formation of a more stable secondary radical further from the electron-withdrawing effects of the initial chlorine atom. upenn.eduupenn.edubartleby.com

Addition and Rearrangement Pathways

While the formation of this compound is dominated by radical substitution, the intermediates involved can theoretically participate in other reaction pathways. For instance, radical addition to unsaturated systems is a well-known mechanistic pathway. libretexts.org In a reverse sense, the chlorobutyl radicals formed during the synthesis of this compound could, under specific conditions, add to an alkene if present in the reaction mixture.

More relevant to the reactivity of dichlorobutanes are rearrangement reactions. Carbocation rearrangements, such as hydride or alkyl shifts, are common in reactions like Friedel-Crafts alkylations to form more stable carbocations. libretexts.org For example, the reaction of 1-chlorobutane with a Lewis acid can lead to the formation of a primary carbocation that rearranges to a more stable secondary carbocation. libretexts.org While the synthesis of this compound is typically described by a radical mechanism, the potential for rearrangements in subsequent ionic reactions exists.

In the context of reactions involving chlorine and alkenes, addition and elimination pathways are observed. For example, the reaction of chlorine atoms with 2-butene leads to the formation of an activated 3-chloro-2-butyl radical, which can then form various dichlorinated and chlorinated alkene products through addition or addition-elimination mechanisms. bocsci.com Although this example does not directly involve this compound as a starting material, it illustrates the types of addition pathways that radical intermediates similar to those in its synthesis can undergo.

Furthermore, elimination reactions, such as dehydrohalogenation, can lead to the formation of unsaturated compounds like butadienes. While often base-mediated (heterolytic), elimination from this compound can also be influenced by radical pathways, particularly at high temperatures.

Iv. Advanced Analytical and Computational Studies of 1,3-dichlorobutane

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure and properties of 1,3-dichlorobutane.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent chlorine atoms. A typical ¹H NMR spectrum shows signals around 4.25 ppm, 3.70 ppm, 2.12 ppm, and 1.56 ppm. chemicalbook.com The integration of these peaks reveals the ratio of protons in each unique environment. Furthermore, the splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons, providing valuable information about the connectivity of the atoms. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.com Since the molecular environment of each carbon atom in this compound is unique, four distinct signals are expected. chegg.com The chemical shifts in ¹³C NMR are also influenced by the presence of the electronegative chlorine atoms, causing the signals for carbons bonded to chlorine to appear further downfield. ucl.ac.uk

¹H NMR Data for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 4.25 |

| B | 3.70 |

| C | 2.12 |

| D | 1.56 |

Infrared (IR) spectroscopy is used to identify the functional groups and analyze the vibrational modes of this compound. tanta.edu.eg The covalent bonds within the molecule vibrate at specific frequencies, and when these frequencies match the frequency of the infrared radiation, absorption occurs. msu.edu

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C-H stretching, C-H bending, and C-Cl stretching vibrations. The C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹. The C-Cl stretching vibrations are found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The complexity of this region can make precise assignments challenging, but it provides a unique "fingerprint" for the molecule. msu.edu For similar chlorinated alkanes, detailed vibrational analyses have been performed to assign observed frequencies to specific conformational states. umich.eduumich.edu

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for studying its fragmentation patterns upon ionization. msu.edu In the mass spectrometer, the molecule is ionized, typically by electron impact, to form a molecular ion (M⁺). This molecular ion is often unstable and fragments into smaller, charged ions.

The mass spectrum of this compound shows a molecular ion peak, which will appear as a pair of peaks (M and M+2) due to the presence of the chlorine isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 natural abundance. docbrown.info The fragmentation pattern is a key feature, with common fragmentation pathways including the loss of a chlorine atom or a hydrogen chloride (HCl) molecule. miamioh.edudocbrown.info The most abundant fragment ion is referred to as the base peak. For this compound, major fragment ions are observed at m/z values of 90, 55, and 27. nih.gov

Major Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 90 | Second Highest | [M-HCl]⁺ or [C₄H₈Cl]⁺ (loss of Cl) |

| 55 | Top Peak | [C₄H₇]⁺ |

| 27 | Third Highest | [C₂H₃]⁺ |

Infrared (IR) Spectroscopy for Vibrational Analysis

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from its isomers and other compounds, as well as for its quantification, even at trace levels.

Gas chromatography (GC) is the primary method for separating volatile compounds like the isomers of dichlorobutane. brainly.com Separation in GC is based on differences in boiling points and polarity, which affect the partitioning of the analytes between the stationary phase and the mobile gas phase. brainly.com In the free radical chlorination of 1-chlorobutane, several dichlorobutane isomers are formed, including 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane. chegg.comscribd.com

These isomers can be separated and quantified using GC. upenn.edu The elution order of the isomers is dependent on their boiling points, with lower boiling point isomers generally eluting first. However, isomers with very similar physical properties may co-elute, making complete separation challenging. brainly.com For instance, the separation of meso and d,l-2,3-dichlorobutane has been achieved using specialized GC columns and conditions. oup.com

To achieve highly sensitive and specific analysis, GC is often coupled with mass spectrometry in a "hyphenated" technique known as GC-MS. chromatographytoday.comnih.gov This combination leverages the separation power of GC with the identification capabilities of MS. As components elute from the GC column, they are directly introduced into the mass spectrometer for ionization and analysis.

GC-MS is particularly valuable for the trace analysis of organic pollutants, including chlorinated hydrocarbons like this compound, in environmental samples. nih.govuoguelph.ca The technique allows for the identification of compounds at very low concentrations by comparing their mass spectra to library databases. uoguelph.ca GC-MS has been successfully used for the analysis of various dichlorinated compounds in different matrices, demonstrating its utility for both qualitative and quantitative purposes. d-nb.infonih.gov The development of advanced sample preparation and introduction techniques further enhances the sensitivity and reliability of GC-MS for trace-level detection. thermofisher.com

Gas Chromatography (GC) for Isomer Separation

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties and behavior of this compound at an atomic and molecular level. These methods provide insights that complement experimental findings and can predict a range of chemical and physical characteristics.

Quantum mechanical calculations are fundamental to understanding the electronic structure of this compound, which in turn governs its reactivity. northwestern.edu These calculations solve the Schrödinger equation for the molecule to determine properties such as molecular orbital energies, electron distribution, and the energies of different molecular conformations. northwestern.eduarxiv.org

Theoretical investigations using methods like the Wolfsberg-Helmholz (WH) method can determine parameters like electronic energy and the effective charges on atoms. researchgate.net For chlorinated alkanes, quantum chemical methods are employed to calculate various molecular descriptors that are crucial for understanding their behavior. unimore.it For instance, in the free-radical chlorination of 1-chlorobutane, the formation of this compound is a major product. upenn.eduupenn.edubc.edu The reactivity of the hydrogen atoms on the carbon chain is influenced by the electron-withdrawing effect of the existing chlorine atom, which strengthens the C-H bonds closer to it. upenn.edu This effect is less pronounced at the C-3 position, making those hydrogens more susceptible to abstraction. upenn.edu Additionally, the stability of the resulting free-radical intermediate plays a significant role; a secondary radical at the C-3 position is more stable than a primary radical at other positions. upenn.edu

Quantum mechanical calculations can also elucidate reaction mechanisms and transition states. For example, studies on similar chloroalkanes have used ab initio calculations to model HCl elimination reactions, identifying the transition state structures and energy barriers. nist.gov Such computational approaches can also be applied to nucleophilic substitution reactions, like the attack of a chloride ion, to understand the reaction kinetics and the role of the solvent. rutgers.edu

Key calculated electronic properties of this compound include:

| Property | Value | Method/Reference |

| Energy of the Highest Occupied Molecular Orbital (HOMO) | -12.62 eV (example value for a related complex) | scholarsresearchlibrary.com |

| Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | -6.81 eV (example value for a related complex) | scholarsresearchlibrary.com |

| HOMO-LUMO Gap | +5.81 eV (example value for a related complex) | scholarsresearchlibrary.com |

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its conformational changes and interactions with other molecules or surfaces. acs.orgarxiv.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time. acs.org

For halogenated hydrocarbons, MD simulations can be used to understand intermolecular interactions, which are crucial for predicting bulk properties like density and boiling point. arxiv.org For instance, simulations of confined fluorinated butanes have been used to study their thermodynamic and structural properties, revealing how they behave in restricted environments. arxiv.org

In the context of chemical reactions, MD simulations can quantify steric effects. For nucleophilic substitution reactions involving this compound, these simulations can help explain why reactivity might be preferred at one carbon atom over another.

While specific MD simulation studies focused solely on this compound are not extensively detailed in the provided search results, the principles from simulations of related molecules are directly applicable. For example, quantum chemical molecular dynamics (QM/MD) has been used to investigate the combustion of similar molecules like 1,3-dichloropropene, revealing complex reaction pathways. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activities and physicochemical properties of chemicals based on their molecular structure. unimore.itmdpi.combiointerfaceresearch.com These models establish a mathematical relationship between a set of molecular descriptors and an observed activity or property. mdpi.com

For chlorinated alkanes, including this compound, QSAR models have been developed to predict their cytotoxicity. ijitee.org These models often utilize quantum chemical descriptors, such as the relative energy and dipole moment, along with other parameters like the number of carbon atoms. ijitee.org A study on the cytotoxicity of chlorinated alkanes used descriptors like relative energy (RE) and dipole moment (DP) to develop a QSAR model for predicting the half-maximal effective concentration (EC50). ijitee.org

In a broader context, QSAR studies on halogenated hydrocarbons have highlighted the importance of parameters like lipophilicity (logP), the ability to donate electrons (charge), and the length of the carbon-chlorine bond in determining their toxic effects. bocsci.com For instance, the toxicity of some halogenated hydrocarbons towards Aspergillus nidulans has been successfully modeled using descriptors such as the energy gap (Egap), molar refractivity (MR), and molecular polarizability. aimspress.com

QSPR models have been successfully applied to predict various physicochemical properties of organic solvents, including boiling point, density, and refractive index, using descriptors derived from quantum chemical methods, molecular topology, and geometry. unimore.it

Example of a QSAR Model for Cytotoxicity of Chlorinated Alkanes: ijitee.org

log EC50 (vitro) = 14.39 * RE + 0.18 * DP - 0.25 * NCA - 0.91681

| Parameter | Description |

| log EC50 | The logarithm of the half-maximal effective concentration, a measure of cytotoxicity. |

| RE | Relative Energy of the molecule. |

| DP | Dipole Moment of the molecule. |

| NCA | Number of Carbon Atoms. |

This table illustrates a general model and the specific predicted cytotoxicity for this compound would require inputting its calculated descriptor values into this or a similar validated equation.

V. Environmental Fate and Remediation of 1,3-dichlorobutane

Environmental Presence and Persistence of 1,3-Dichlorobutane

This compound is not a naturally occurring compound and its presence in the environment is primarily linked to industrial activities. It can be synthesized through the radical chlorination of 1-chlorobutane and has been identified as a minor product in such chemical processes. chegg.com

The compound has been detected in industrial wastewater and the adjoining shoreline sediments of chemical manufacturing facilities, specifically those involved in the synthesis of organochlorine chemicals. greenpeace.to This detection in sediments is indicative of long-term discharge and accumulation in the marine environment. greenpeace.to As a chlorinated hydrocarbon, this compound raises environmental concerns regarding its potential persistence and ecological effects. solubilityofthings.comcymitquimica.com However, specific data on its environmental persistence and degradability is limited, with some safety data sheets noting that this information is not available. fishersci.comhpc-standards.us

Degradation Pathways in Environmental Systems

The breakdown of this compound in the environment can occur through various physical, chemical, and biological processes.

The thermal decomposition of this compound has been investigated, notably in its capacity as a model compound for understanding the pyrolysis of polyvinyl chloride (PVC). unito.itresearchgate.netnih.gov The primary decomposition pathway identified through these studies is a double dehydrochlorination reaction, which yields 1,3-butadiene and hydrogen chloride (HCl). researchgate.netnih.gov

Catalytic pyrolysis studies have shown that the reaction pathways and product selectivity can be significantly influenced by the catalyst employed. unito.itresearchgate.netnih.gov For instance, the use of HZSM-5 zeolites can lower the reaction temperature and promote the formation of aromatics like benzene, toluene, and xylenes (BTX) from the initial 1,3-butadiene product. nih.gov Other catalysts, such as magnesium oxide (MgO) and nickel(II) oxide-modified magnesium oxide (NiO/MgO), have also been shown to effectively dechlorinate the compound, yielding light olefins like butadiene, propene, and butene. unito.it Thermal decomposition of PVC in organic solvents has also shown the formation of this compound as a minor product. researchgate.net

Table 1: Catalysts in the Pyrolysis of this compound

| Catalyst | Temperature Range (°C) | Primary Products | Conversion Rate | Reference |

| HZSM-5 | 200–550 | Butadiene, Light Olefins, Aromatics (C6-C14) | Complete dechlorination at 200°C | unito.it |

| MgO | 200–550 | Butadiene, Propene, Butene | 63% at 500°C | unito.it |

| NiO/MgO | 200–550 | Butadiene, Propene, Butene | 74% at 500°C | unito.it |

| HFAU | 300–550 | Butadiene, Propene, Butene | 70-80% starting at 300°C | unito.it |

Specific research on the microbial degradation of this compound is not extensively documented in the available literature. However, the bioremediation of other structurally similar chlorinated alkanes and alkenes has been studied, offering potential insights. For many chlorinated hydrocarbons, anaerobic reductive dechlorination is a key degradation pathway where microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms. regenesis.comerwiki.net This process can transform highly chlorinated compounds into less chlorinated and often non-toxic end products like ethene. regenesis.com

Aerobic degradation pathways have also been identified for other chlorinated compounds, such as 1,2-dichloroethane, which can be mineralized to carbon dioxide by certain bacteria. oup.comoup.com Studies on the soil fumigant 1,3-dichloropropene have identified bacteria, such as Pseudomonas cichorii, that can initiate degradation through hydrolytic dehalogenation, converting it to 3-chloroallyl alcohol. nih.govasm.org While these pathways are established for other compounds, their applicability to this compound requires specific investigation.

Advanced Oxidation Processes (AOPs) are a group of chemical treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). kirj.eeoapen.orgmdpi.com Common AOPs include the use of ozone with hydrogen peroxide (O₃/H₂O₂), ultraviolet (UV) light with hydrogen peroxide (UV/H₂O₂), and the Fenton process (Fe²⁺/H₂O₂). kirj.eemdpi.com These methods have proven effective for the destruction of various chlorinated compounds. kirj.ee The hydroxyl radicals are powerful, non-selective oxidizing agents that can react with and break down complex organic molecules into simpler, less harmful substances. oapen.org While AOPs are a promising technology for the remediation of contaminated water, specific studies detailing their application and efficacy for the abatement of this compound are limited in the reviewed scientific literature.

Vi. Toxicological and Biological Research on 1,3-dichlorobutane

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity assays are fundamental tools for evaluating the toxic potential of chemical compounds on living cells. These tests are conducted in a controlled laboratory environment using cultured cells to determine a substance's ability to cause cell damage or death.

Effects on Human Cell Lines (e.g., HeLa, K562)

Induction of Apoptosis and Cellular Damage Mechanisms

Apoptosis is a form of programmed cell death, a controlled and natural process essential for the development and homeostasis of multicellular organisms. frontiersin.org It can be initiated through two primary pathways: the extrinsic pathway, triggered by external signals, and the intrinsic (or mitochondrial) pathway, which responds to intracellular stress. When apoptosis is induced, it leads to characteristic cellular changes, including cell shrinkage, membrane blebbing, and DNA fragmentation, ultimately resulting in cell death without triggering a significant inflammatory response. frontiersin.org

Chemical exposure can trigger apoptosis in cancer cells, making it a key mechanism for the action of many chemotherapeutic agents. frontiersin.orgnih.gov Investigations into the biological activity of 1,3-dichlorobutane suggest that its cytotoxic effects may be mediated through the induction of apoptosis in certain cancer cell lines. The process of chemically induced apoptosis often involves complex signaling cascades within the cell that respond to the damage caused by the compound. nih.gov

Cell Viability and Proliferation Assays (e.g., MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. nih.gov The assay's principle is based on the metabolic activity of living cells. nih.gov Viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. nih.govnih.gov

This conversion results in the formation of insoluble purple crystals within the cells. These crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO), producing a colored solution. nih.gov The intensity of this purple color is directly proportional to the number of metabolically active, viable cells. besjournal.com The absorbance of this solution is measured with a spectrophotometer, allowing for a quantitative determination of cell viability. nih.gov A decrease in cell viability upon exposure to a test compound is indicative of its cytotoxic effect. besjournal.com This assay has been employed to measure the dose-dependent reduction in cell viability in human cell lines treated with chlorinated hydrocarbons.

Genotoxicity and Mutagenicity Studies

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, and which may lead to cancer. Mutagenicity is the specific ability of a substance to induce genetic mutations. Various in vitro tests are used to screen chemicals for these harmful properties.

DNA Damage and Chromosomal Aberrations

The alkaline single-cell gel electrophoresis, or Comet assay, is a sensitive technique used to detect DNA damage in individual eukaryotic cells. mdpi.comoup.com The assay can identify various types of DNA lesions, including single- and double-strand breaks and alkali-labile sites. bocsci.comresearchgate.net

While direct studies on this compound using the Comet assay were not found in the searched literature, a comprehensive study on several short-chain chlorinated hydrocarbons evaluated its isomer, 2,3-dichlorobutane. mdpi.comjeaht.org The results from this study indicated that 2,3-dichlorobutane exerted a strong DNA-damaging effect on isolated human lymphocytes. mdpi.comjeaht.org This suggests that dichlorobutane isomers have the potential to induce DNA strand breaks. In the same study, other chlorinated hydrocarbons like 1,2-dichloroethane and 1-chlorohexane also showed significant DNA damage, whereas carbon tetrachloride and hexachloroethane did not. mdpi.comjeaht.org

Genotoxicity of 2,3-Dichlorobutane in the Comet Assay

Micronucleus Test Applications

The micronucleus (MN) test is a mutagenicity assay used to detect chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter cell nuclei. An increase in the frequency of micronucleated cells is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events.

The mutagenic potential of the isomer 2,3-dichlorobutane was assessed using the in vitro micronucleus test on human lymphocytes. mdpi.comjeaht.org In a study involving five chlorinated hydrocarbons, 2,3-dichlorobutane was the only substance that did not show a statistically significant mutagenic activity in the micronucleus test. mdpi.comjeaht.org In contrast, other compounds tested, such as carbon tetrachloride, 1,2-dichloroethane, and 1-chlorohexane, did show a low but significant mutagenic activity with or without an external metabolic activation system (S9 mix). mdpi.com Another isomer, 1,4-dichlorobutane, was evaluated in an in vivo micronucleus test in mice and was found not to induce micronucleus formation in bone marrow cells.

Mutagenicity of Dichlorobutane Isomers in the Micronucleus Test

Comet Assay for DNA Strand Breaks

The alkaline single-cell gel electrophoresis, or Comet assay, is a sensitive method used to detect DNA strand breaks in individual cells. scielo.org.mxbesjournal.commdpi.com This technique allows for the visualization of DNA migration, which is proportional to the extent of DNA damage. scielo.org.mx While direct studies employing the Comet assay specifically on this compound are not extensively detailed in the provided results, research on related short-chain chlorinated hydrocarbons provides valuable insights.

For instance, a study on several chlorinated hydrocarbons, including the isomer 2,3-dichlorobutane, utilized the Comet assay to evaluate genotoxicity in human lymphocytes. nih.gov This study demonstrated that 2,3-dichlorobutane, along with 1,2-dichloroethane and 1-chlorohexane, induced significant DNA damage. nih.govbocsci.com The influence of metabolic activation on the genotoxic activity was more clearly observed with the Comet assay than with the micronucleus test. nih.govbocsci.com The assay's ability to detect various types of DNA damage, including single-strand breaks, double-strand breaks, and alkali-labile sites, makes it a valuable tool in genotoxicity testing. mdpi.com

The principle of the Comet assay involves the electrophoresis of cells embedded in agarose gel on a microscope slide. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is a measure of the level of DNA damage. scielo.org.mx

Aneugenic Potential and Molecular Mechanisms

Aneugenicity refers to the ability of a chemical to cause aneuploidy, a condition characterized by an abnormal number of chromosomes. This can occur through mechanisms such as chromosome loss or non-disjunction during cell division. researchgate.net

Research into the aneugenic potential of chlorinated hydrocarbons has utilized various methods, including the in vitro micronucleus assay with kinetochore staining. researchgate.netnih.govoup.com Kinetochores are protein structures on chromosomes where spindle fibers attach during cell division. Micronuclei that stain positive for kinetochores (kinetochore-positive) are indicative of whole chromosomes that have been lost during mitosis, a hallmark of an aneugenic event. researchgate.netoup.com

Studies on a structurally related isomer, 2,3-dichlorobutane, have shown that it can induce kinetochore-positive micronuclei in metabolically competent human lymphoblastoid cell lines (MCL-5 and h2E1). nih.govoup.comnih.gov This indicates that metabolic activation by cytochrome P450 enzymes can transform the compound into an aneugenic species. nih.govnih.gov The induction of both kinetochore-positive and kinetochore-negative micronuclei suggests that some compounds can be both aneugenic (causing chromosome loss) and clastogenic (causing chromosome breakage). oup.com The development of quantitative structure-activity relationship (QSAR) models for a series of halogenated hydrocarbons has also been used to predict aneugenic potential in fungal test systems. nih.gov

Mechanistic Toxicology of this compound

Biotransformation and Metabolic Activation Pathways

Biotransformation is the process by which living organisms chemically modify xenobiotics, such as this compound. mhmedical.commdpi.com These reactions are typically categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. mhmedical.com The primary goal of biotransformation is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be more easily excreted. mhmedical.com However, this process can sometimes lead to metabolic activation, where a less toxic parent compound is converted into a more reactive and toxic metabolite. mdpi.com

For many halogenated hydrocarbons, metabolic activation is a key step in their toxicity. nih.gov The cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms in the CYP1, CYP2, and CYP3 families, plays a crucial role in the Phase I metabolism of these compounds. researchgate.net

Studies on the isomer 2,3-dichlorobutane have demonstrated the importance of metabolic activation in its genotoxicity. nih.govnih.gov In these studies, human lymphoblastoid cell lines genetically engineered to express specific human CYP enzymes (MCL-5 and h2E1 cells) were used. nih.gov The results showed that 2,3-dichlorobutane required metabolic activation by these enzymes to induce aneugenic effects. nih.govnih.gov This suggests that metabolites of dichlorobutanes, rather than the parent compounds themselves, are responsible for the observed genetic damage. The specific metabolites of this compound and the exact CYP isoforms involved in its biotransformation require further investigation.

Enzyme Inhibition and Protein Modification by this compound

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. creative-enzymes.com Inhibition can be reversible, where the inhibitor binds non-covalently and its effects can be overcome, or irreversible, where the inhibitor forms a stable, often covalent, bond with the enzyme. creative-enzymes.comsavemyexams.com

This compound has been investigated for its role in enzyme inhibition and protein modification. As a chlorinated alkane, its electrophilic nature allows it to potentially interact with nucleophilic residues in proteins, such as amino acids in the active sites of enzymes. This interaction can lead to the formation of a covalent adduct, which can alter the protein's structure and function, leading to inhibition of its catalytic activity. nih.gov This mechanism of covalent inhibition can be a source of toxicity if essential enzymes are targeted. nih.gov The study of such interactions provides insights into enzyme mechanisms and can be relevant for understanding the toxicological profile of the compound.

Structure-Activity Relationships (SAR) in Toxicity Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to predict the biological activity or toxicity of chemicals based on their molecular structure. nih.govfrontiersin.org These models correlate variations in the chemical structure of a group of compounds with changes in their toxicological effects. aimspress.com

For halogenated aliphatic hydrocarbons, QSAR models have been developed to predict their toxicity and genotoxicity. aimspress.comnih.gov These models often use physicochemical descriptors such as hydrophobicity (log P), molar refractivity, and quantum chemical parameters like the energy of the lowest unoccupied molecular orbital (E-LUMO) to predict toxic outcomes. aimspress.com For example, a QSAR study on halogenated hydrocarbons in Aspergillus nidulans highlighted the role of electrophilicity in predicting aneugenic potential. aimspress.com Another study on a range of halogenated aliphatic compounds in Drosophila melanogaster found that nucleophilic superdelocalizability was a good predictor of both toxicity and genotoxicity. nih.gov

By comparing the structural features and toxicological data of this compound with other dichlorobutane isomers and related chlorinated hydrocarbons, SAR models can help in predicting its potential hazards and understanding the structural features that drive its toxicity. uu.nl

Comparative Toxicological Studies with Dichlorobutane Isomers and Related Chlorinated Hydrocarbons

Comparative toxicology studies are essential for understanding the relative toxicity of structurally related compounds. The toxicity of dichlorobutanes can vary significantly between isomers due to differences in their chemical structure, which affects their metabolism and interaction with biological targets.

Studies have compared the genotoxicity and cytotoxicity of various short-chain chlorinated hydrocarbons. nih.gov For example, in the Comet assay, 2,3-dichlorobutane and 1,2-dichloroethane showed strong DNA damaging effects, while carbon tetrachloride and hexachloroethane did not. nih.gov In the micronucleus test, 1,2-dichloroethane and 1,3-dichloropropane induced micronuclei without needing metabolic activation, whereas 2,3-dichlorobutane required metabolic activation to become genotoxic. nih.gov

The position of the chlorine atoms on the butane chain influences the compound's reactivity and metabolic fate. For instance, the bioactivation and toxicity of dichlorophenyl methylsulphone isomers in rat olfactory mucosa were found to be highly isomer-specific. nih.gov Similarly, studies on dinitrotoluene isomers have shown significant differences in their toxic profiles, with variations in effects on the liver, spleen, and testes. nih.gov These findings underscore the principle that even small changes in molecular structure among isomers can lead to substantial differences in their toxicological properties. A comprehensive toxicological assessment of this compound would benefit from direct comparative studies against its isomers (1,2-, 1,4-, and 2,3-dichlorobutane) under identical experimental conditions.

Vii. Applications of 1,3-dichlorobutane in Advanced Organic Synthesis and Industrial Processes

1,3-Dichlorobutane as a Key Intermediate in Organic Synthesis

As an important intermediate, this compound is instrumental in the construction of various organic compounds, some of which have significant applications in the pharmaceutical and agrochemical industries. solubilityofthings.comguidechem.com Its utility stems from the reactivity of the carbon-chlorine bonds, which can readily participate in nucleophilic substitution and elimination reactions. solubilityofthings.com

The presence of two chlorine atoms at the 1 and 3 positions provides multiple reaction sites, making this compound a valuable precursor for synthesizing more intricate molecules. solubilityofthings.com Chemists can selectively replace one or both chlorine atoms with other functional groups, leading to a diverse range of derivatives. solubilityofthings.com For instance, it can be used to create compounds with new carbon-carbon bonds or introduce heteroatoms, which are fundamental steps in building complex molecular architectures.

This compound serves as a starting material in the synthesis of certain pharmaceuticals and agrochemicals. solubilityofthings.comguidechem.comontosight.ai Its derivatives can form the backbone of bioactive molecules. In the pharmaceutical sector, it is a precursor for creating various active pharmaceutical ingredients (APIs). ontosight.ai Similarly, in the agrochemical industry, derivatives of this compound are explored for their potential use in creating new pesticides and herbicides. smolecule.com

This compound is a useful building block for the synthesis of various heterocyclic compounds. pharmaffiliates.comchemicalbook.com Specifically, it is used to prepare azacycloalkanes, isoindoles, pyrazoles, and pyrazolidine derivatives through microwave-assisted N-heterocyclizations with primary amines and hydrazines. pharmaffiliates.comchemicalbook.com

While direct synthesis of isoxazoles from this compound is not the most common pathway, its derivatives, such as 1,3-dicarbonyl compounds, can be key precursors. The reaction of 1,3-diketones with hydroxylamine is a well-established method for forming the isoxazole ring. researchgate.netrasayanjournal.co.in This process involves the condensation of the diketone with hydroxylamine, leading to cyclization and the formation of the isoxazole core. researchgate.net The versatility of this method allows for the synthesis of a wide variety of substituted isoxazoles by starting with appropriately functionalized 1,3-diketone derivatives. rasayanjournal.co.in

Precursor for Pharmaceutical and Agrochemical Synthesis

Industrial Utilization of this compound

The industrial applications of this compound are centered on its role as a key ingredient in the production of specialty chemicals and polymers. solubilityofthings.com